molecular formula C12H14O3 B8797900 4-(3,4-Dimethoxyphenyl)but-3-en-2-one

4-(3,4-Dimethoxyphenyl)but-3-en-2-one

Cat. No. B8797900
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-UHFFFAOYSA-N
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Patent
US06069176

Procedure details

3,4-Dimethoxybenzaldehyde (30.1 g) was dissolved in acetone (900 ml), and then piperidine (23.2 ml) and acetic acid (13.4 ml) were added prior to reflux for 4 hours. After distilling off the reaction solvent under reduced pressure, it was dissolved in 600 ml of ethyl acetate and washed with saturated sodium bicarbonate water and saturated saline. After drying with anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure producing yellow crystals which were then washed in isopropyl ether to give 21.0 g of 4-(3,4-dimethoxyphenyl)-3-buten-2-one (56.4%).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Quantity
13.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.N1CC[CH2:16][CH2:15][CH2:14]1.C(O)(=[O:21])C>CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:14][C:15](=[O:21])[CH3:16])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
900 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
23.2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
13.4 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the reaction solvent under reduced pressure, it
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 600 ml of ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
producing yellow crystals which
WASH
Type
WASH
Details
were then washed in isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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